

An In-Depth Technical Guide to Ethylene-d4diamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Ethylene-d4-diamine**, a deuterated form of ethylenediamine, highlighting its molecular properties and common applications in research and development.

Core Molecular Data

Ethylene-d4-diamine, also known as 1,2-Ethanediamine-1,1,2,2-d4, is a stable isotope-labeled version of ethylenediamine where four hydrogen atoms on the ethylene bridge have been replaced with deuterium. This isotopic substitution is crucial for a variety of scientific applications, particularly in studies involving mass spectrometry and as a tracer in metabolic research.

Below is a comparative summary of the key quantitative data for **Ethylene-d4-diamine** and its non-deuterated analog, ethylenediamine.

Property	Ethylene-d4-diamine	Ethylenediamine
Molecular Formula	$C_2H_4D_4N_2$ or $H_2NCD_2CD_2NH_2[1][2]$	C2H8N2 or H2NCH2CH2NH2[3]
Molecular Weight	64.12 g/mol [1][2]	60.10 g/mol
CAS Number	37164-19-5[1][2]	107-15-3[3]



Experimental Protocols and Applications

Ethylene-d4-diamine serves as a valuable tool in various experimental contexts. Its primary utility lies in its use as an internal standard in quantitative mass spectrometry-based assays. The mass difference of +4 amu compared to the endogenous ethylenediamine allows for precise quantification of the non-deuterated compound in complex biological matrices.

A typical experimental workflow for using **Ethylene-d4-diamine** as an internal standard in a quantitative bioanalytical method is outlined below:

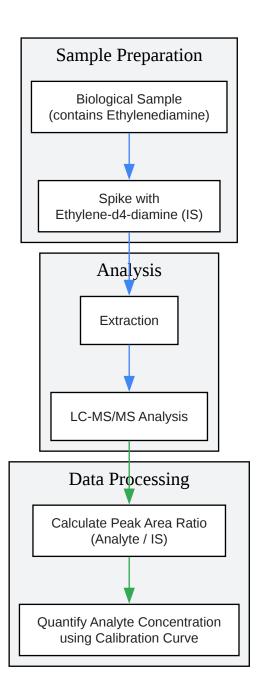
- Sample Preparation: A known concentration of **Ethylene-d4-diamine** (the internal standard) is spiked into a biological sample (e.g., plasma, urine, or tissue homogenate) containing the analyte of interest (endogenous ethylenediamine).
- Extraction: The analyte and the internal standard are co-extracted from the biological matrix using a suitable technique such as liquid-liquid extraction or solid-phase extraction.
- Chromatographic Separation: The extracted sample is injected into a liquid chromatography system (e.g., HPLC or UPLC) to separate the analyte and internal standard from other matrix components.
- Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a mass spectrometer (e.g., a triple quadrupole mass spectrometer). The instrument is set to monitor specific mass-to-charge ratio (m/z) transitions for both the analyte and the internal standard.
- Quantification: The peak area ratio of the analyte to the internal standard is calculated. This
 ratio is then used to determine the concentration of the analyte in the original sample by
 comparing it to a calibration curve prepared with known concentrations of the analyte and a
 constant concentration of the internal standard.

This stable isotope dilution method is considered the gold standard for quantitative bioanalysis due to its high accuracy and precision, as it effectively corrects for variations in sample preparation, injection volume, and ionization efficiency.

Visualizing Experimental Workflows



The following diagrams illustrate the logical flow of processes where **Ethylene-d4-diamine** is utilized.

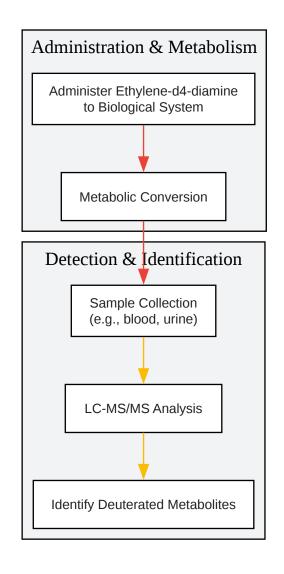


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Workflow for Quantitative Analysis using a Deuterated Internal Standard.

Isotope-labeled compounds like **Ethylene-d4-diamine** are also employed in metabolic studies to trace the fate of molecules in biological systems.





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Pathway for a Metabolic Fate Study using a Labeled Compound.

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References

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- 2. Ethylene-d4-diamine 98 atom % D, 98% (CP) | 37164-19-5 [sigmaaldrich.com]



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